molecular formula C24H20N4OS2 B2568652 3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-91-9

3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2568652
CAS No.: 847402-91-9
M. Wt: 444.57
InChI Key: LQPGRBXHYXWONN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a benzylthio group at position 5, an o-tolyl group at position 4, and a methyl-linked benzo[d]thiazol-2(3H)-one moiety at position 2. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous triazole derivatives . The benzothiazolone moiety is notable for its prevalence in bioactive molecules, particularly in antimicrobial and antitumor agents .

Properties

IUPAC Name

3-[[5-benzylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c1-17-9-5-6-12-19(17)28-22(15-27-20-13-7-8-14-21(20)31-24(27)29)25-26-23(28)30-16-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGRBXHYXWONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic molecule that integrates both triazole and thiazole moieties. These structural features are associated with a diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4OSC_{20}H_{18}N_4OS, with a molecular weight of approximately 378.45 g/mol. Its structure includes a triazole ring linked to a thiazole derivative, which enhances its biological interactions.

PropertyValue
Molecular FormulaC20H18N4OSC_{20}H_{18}N_4OS
Molecular Weight378.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and triazole rings facilitate binding through hydrogen bonding and π-π stacking interactions, which can inhibit or modulate enzyme activity or receptor functions. Such interactions are crucial for the compound's potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole groups exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains and fungi.

Case Study:
A study tested several triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds similar to the target exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Research Findings:
A derivative structurally related to the target compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, suggesting significant anticancer activity .

Antifungal Activity

Compounds with similar structures have also been reported to exhibit antifungal properties. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific metabolic pathways.

Example:
In a comparative study, a related triazole derivative demonstrated antifungal activity against Candida albicans with an MIC of 32 µg/mL, highlighting its potential as an antifungal agent .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
Escherichia coli64
AnticancerMCF-7 (Breast Cancer)25
AntifungalCandida albicans32

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate benzothiazole and triazole moieties. The general approach includes:

  • Formation of Triazole Ring : The initial step often involves the reaction of thioketones with hydrazines or hydrazones to form the triazole structure.
  • Substitution Reactions : Subsequent reactions introduce benzylthio and o-tolyl groups through nucleophilic substitutions.
  • Final Coupling : The final product is obtained by coupling the triazole with the benzo[d]thiazol-2(3H)-one derivative.

Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Agricultural Chemistry

The compound has shown potential as a herbicide due to its ability to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. Research indicates that derivatives similar to this compound exhibit significant herbicidal activity against various weed species. For instance, studies have demonstrated that triazole derivatives can outperform traditional herbicides like diflufenican in terms of efficacy at lower concentrations .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives containing sulfur atoms in their structure have shown enhanced antibacterial activities compared to their non-sulfur counterparts. This suggests that the incorporation of benzylthio and related moieties could enhance the bioactivity of the compound against resistant strains .

Pharmaceutical Applications

Triazoles are recognized for their role in medicinal chemistry, particularly in developing antifungal agents. The compound's structure allows for modifications that can lead to enhanced pharmacological profiles. Research has indicated that compounds with triazole rings possess significant activity against fungal pathogens, making them valuable in treating infections caused by resistant fungi .

Material Science

Recent studies have explored the use of such compounds in developing new materials with specific electronic or optical properties. The unique electronic characteristics imparted by the triazole and thiazole rings can be harnessed in creating organic semiconductors or sensors .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Herbicidal Efficacy : A study demonstrated that a related triazole compound exhibited a broader spectrum of post-emergence herbicidal activity than established commercial herbicides, showing promise for agricultural applications .
  • Antifungal Activity : Research on similar sulfur-containing triazoles showed promising results against Candida species, indicating potential for development into antifungal treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogous compounds include:

  • Substituents on the triazole ring: The target compound’s o-tolyl group (4-position) contrasts with 4-methoxyphenyl () and 3,4,5-trimethoxyphenyl (), which may enhance electronic effects or steric bulk .
  • Linker modifications :

    • The methyl bridge in the target compound contrasts with piperazine-propyl linkers in benzothiazolone derivatives (), which may influence conformational flexibility and target binding .

Physicochemical Properties

  • Lipophilicity : The benzylthio and o-tolyl groups in the target compound likely increase lipophilicity compared to morpholine-containing derivatives (), which may enhance membrane permeability .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro in ) in similar compounds could reduce electron density on the triazole ring, affecting reactivity .

Q & A

Q. Characterization :

  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content) .

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon hybridization .

  • IR Spectroscopy : Identifies S-H (2550–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

    • Example Data :
Reaction StepSolventTime (h)Yield (%)Melting Point (°C)
CyclizationEthanol469–81126–134
ReductionEtOH/H₂O461–72128–133
Adapted from triazole synthesis protocols in .

Q. Which spectroscopic and computational methods are employed to characterize the compound’s structure?

  • Experimental Techniques :
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated: 452.12; observed: 452.15) .
  • Multinuclear NMR : ¹H NMR resolves methylene protons (δ 4.2–4.5 ppm) bridging triazole and benzothiazolone moieties, while ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and aromatic carbons .
    • Computational Methods :
  • Density Functional Theory (DFT) : Predicts geometric optimization, frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), and electrostatic potential maps to identify nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling reactions?

  • Key Variables :
  • Stoichiometry : Excess NaBH₄ (4:1 molar ratio to substrate) improves reduction efficiency .
  • Solvent Polarity : Ethanol/water mixtures enhance solubility of intermediates during recrystallization .
  • Temperature Control : Maintaining reflux at 78–80°C prevents byproduct formation during cyclization .
    • Case Study : Scaling from 0.01 mol to 0.1 mol increased yield from 72% to 81% by adjusting cooling rates post-reduction to minimize premature crystallization .

Q. What strategies address discrepancies in pharmacological activity data among structurally similar 1,2,4-triazole derivatives?

  • Approaches :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing o-tolyl with p-tolyl) to isolate contributions to bioactivity .

Toxicity Profiling : Compare IC₅₀ values in cytotoxicity assays (e.g., HepG2 cells) with antimicrobial efficacy to identify therapeutic windows .

Metabolic Stability : Assess hepatic microsomal degradation rates to explain inconsistencies in in vivo vs. in vitro results .

Q. How can quantum chemical calculations predict the compound’s reactivity and interaction mechanisms?

  • DFT Applications :
  • Reactivity Descriptors : Global electrophilicity index (ω ≈ 1.5 eV) suggests moderate electrophilic character, favoring nucleophilic attack at the triazole sulfur .
  • Docking Studies : Simulate binding to biological targets (e.g., fungal CYP51) by aligning HOMO regions with active-site residues .
    • Limitations : Solvent effects and dispersion forces may require hybrid DFT/MD simulations for accurate ligand-protein binding energy predictions .

Methodological Considerations

  • Contradiction Analysis : When SAR data conflicts (e.g., higher toxicity despite improved activity), evaluate logP values and membrane permeability via HPLC-derived retention times .
  • Theoretical Frameworks : Link research to conceptual models like Hammett linear free-energy relationships to rationalize electronic effects of substituents on bioactivity .

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